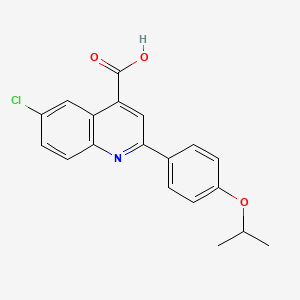

![molecular formula C15H21NO4S B3168783 1-{[4-(丙-2-基)苯基]磺酰基}哌啶-3-羧酸 CAS No. 932976-67-5](/img/structure/B3168783.png)

1-{[4-(丙-2-基)苯基]磺酰基}哌啶-3-羧酸

描述

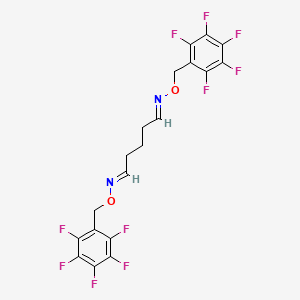

The compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The compound you’re asking about has a sulfonyl group attached to a phenyl ring, which is further attached to the piperidine ring. This suggests that it might have unique properties compared to simple piperidine derivatives.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, the phenyl ring, and the sulfonyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperidine ring might contribute to basicity, while the sulfonyl group might influence the compound’s solubility .科学研究应用

生物蓄积和环境持久性

全氟酸,包括某些全氟羧酸盐和磺酸盐,以其环境持久性而闻名,并在全球各种野生动物中被检测到。由于这些物质在结构和行为上与某些持久性化合物相似,因此它们的生物蓄积潜力一直令人担忧。研究表明,全氟酸的生物蓄积与全氟碳链的长度直接相关,需要更多的研究来全面表征具有较长全氟碳链的这些化合物的生物蓄积潜力 (Conder 等人,2008)。

抗癌特性

肉桂酸及其酚类衍生物因其潜在的抗癌特性而在医学研究中备受关注。肉桂酸的结构柔性允许各种反应位点,从而产生多种衍生物。尽管它们具有丰富的药用传统,但肉桂酸衍生物的抗癌潜力在几十年里一直未得到充分利用。最近的关注集中在各种肉桂酰酸及其衍生物的合成和生物学评价上,突出了它们在抗癌研究中的潜力 (De、Baltas 和 Bedos-Belval,2011)。

微生物降解和环境影响

全氟烷基化学品,包括全氟烷基羧酸,用于许多工业和商业应用。这些化学品可以降解为高度持久和有毒的全氟烷基酸。了解这些化学品的环境生物降解性和微生物降解途径对于评估它们的环境归宿和影响至关重要。最近的研究强调需要更多的研究来弥合知识差距,并为生物降解研究、环境监测和生态毒理学评估提出未来的方向 (Liu 和 Mejia Avendaño,2013)。

药用应用和酶抑制

磺胺及其衍生物由于其多种生物学特性,包括抗菌、抗真菌、抗寄生虫和抗肿瘤活性,已广泛用于临床。抗菌磺胺的发现、构效关系和作用机制已得到充分证明。这些化合物在药物化学中的重要性以及它们在计划和开发生物活性物质(特别是具有潜在抗肿瘤特性的物质)中的潜力已得到广泛的综述 (Azevedo-Barbosa 等人,2020)。

作用机制

Target of Action

Compounds containing a piperidine ring have been reported to show nanomolar activity against ck1γ and ck1ε . The piperidine ring is a common feature in many pharmaceuticals and plays a significant role in drug design .

Mode of Action

The piperidine ring’s stereochemistry and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that piperidine-containing compounds are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Pharmacokinetics

The stability of the compound could be influenced by the presence of the boronic ester moiety .

Result of Action

Compounds with a piperidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting potential kinase inhibition.

Action Environment

The stability of organoboron compounds, such as boronic esters, can be influenced by air and moisture .

未来方向

生化分析

Biochemical Properties

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of novel drug-like compounds. Additionally, the compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s interaction with transaminases can lead to the synthesis of enantiopure drug-like compounds . Additionally, its sulfonyl group can inhibit enzyme activity by forming strong interactions with the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, such as tubulin polymerization .

Dosage Effects in Animal Models

The effects of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For example, high doses of the compound have been associated with strong antiproliferative effects due to tubulin polymerization inhibition . Excessive doses can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s sulfonyl group plays a crucial role in its metabolic activity, influencing its interaction with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, impacting the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can influence its localization and accumulation, affecting its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interaction with biomolecules and its overall biological activity.

属性

IUPAC Name |

1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAHFDIAOPVUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)

amine](/img/structure/B3168707.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)

![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)

![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)

![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)